6-Methylheptane-2,5-diol
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Overview
Description
6-Methylheptane-2,5-diol: is an organic compound with the molecular formula C8H18O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Ketones: One common method for synthesizing 6-Methylheptane-2,5-diol involves the reduction of 6-Methylheptane-2,5-dione using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis of Epoxides: Another method involves the hydrolysis of 6-Methylheptane-2,5-epoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of method depends on factors such as yield, purity, and production cost.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-Methylheptane-2,5-diol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acidic medium.
Reduction: H2 gas with a metal catalyst such as palladium on carbon (Pd/C).
Substitution: SOCl2 or PBr3 in an inert solvent like dichloromethane (CH2Cl2).
Major Products:
Oxidation: 6-Methylheptane-2,5-dione or 6-Methylheptanal.
Reduction: 6-Methylheptane.
Substitution: 6-Methylheptane-2,5-dichloride or 6-Methylheptane-2,5-dibromide.
Scientific Research Applications
Chemistry: 6-Methylheptane-2,5-diol is used as an intermediate in organic synthesis, particularly in the preparation of other complex molecules .
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals .
Medicine: The compound’s derivatives may have potential therapeutic applications, although specific uses in medicine are still under investigation .
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism by which 6-Methylheptane-2,5-diol exerts its effects depends on its chemical structure and the functional groups present. The hydroxyl groups can participate in hydrogen bonding, making the compound a useful intermediate in various chemical reactions. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used .
Comparison with Similar Compounds
- 6-Methylheptane-2,4-dione
- 6-Methylheptane-2,5-epoxide
- 6-Methylheptane-2,5-dichloride
- 6-Methylheptane-2,5-dibromide
Comparison: 6-Methylheptane-2,5-diol is unique due to its two hydroxyl groups, which provide it with distinct chemical reactivity compared to its analogs. For example, 6-Methylheptane-2,4-dione lacks the hydroxyl groups and thus has different reactivity and applications. Similarly, the epoxide and halogenated derivatives have different functional groups, leading to varied chemical behavior and uses .
Properties
CAS No. |
51916-46-2 |
---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
6-methylheptane-2,5-diol |
InChI |
InChI=1S/C8H18O2/c1-6(2)8(10)5-4-7(3)9/h6-10H,4-5H2,1-3H3 |
InChI Key |
MFBMFHMAWZBOEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCC(C)O)O |
Origin of Product |
United States |
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